2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-15-12-16(2)25(23(27)22(15)32(28,29)18-6-4-3-5-7-18)14-21(26)24-17-8-9-19-20(13-17)31-11-10-30-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIQFAAARPZQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridinone ring, followed by the introduction of the benzenesulfonyl group and the benzodioxin moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several analogs, but divergent substituents on the acetamide’s α-carbon lead to distinct physicochemical and functional properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison of Benzodioxin Acetamide Derivatives
*Hypothetical molecular weight based on structural analysis.
Key Observations:
Substituent Diversity: The target compound uniquely incorporates a benzenesulfonyl-dihydropyridinone group, which may enhance hydrogen-bonding capacity and π-π stacking compared to sulfur-containing analogs (e.g., triazole-thio in or thienopyrimidine-sulfanyl in ). Compounds with oxygen-linked substituents (e.g., isoquinolinyloxy in ) exhibit lower molecular weights but reduced sulfur-mediated reactivity.
Molecular Weight and Solubility: The target compound’s higher molecular weight (463.52 g/mol) suggests reduced aqueous solubility compared to smaller analogs like the triazole-thio derivative (396.46 g/mol, ). The dimethylaminomethylphenyl group in likely improves solubility via tertiary amine protonation, a feature absent in the sulfonyl-containing target.
Research Findings and Implications
Structural Analysis and Crystallography:
- The SHELX software suite (widely used for small-molecule crystallography ) could elucidate the target compound’s crystal packing, particularly the role of the benzenesulfonyl group in forming hydrogen-bonded networks. Such analysis is critical for understanding stability and polymorphism.
- Hydrogen-bonding patterns (as discussed in ) may differ significantly between the target and analogs. For example, the sulfonyl group’s strong hydrogen-bond acceptor capacity contrasts with the thioether’s weaker interactions in .
Pharmacological Potential:
- The target’s benzenesulfonyl group may confer metabolic stability, a hypothesis supported by its structural resemblance to sulfonamide drugs.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics contribute to various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Structural Characteristics
This compound features a benzenesulfonyl group , a dimethyl-substituted pyridine ring , and a benzodioxin moiety . These functional groups are known to influence the compound's reactivity and biological interactions.
| Component | Description |
|---|---|
| Benzenesulfonyl Group | Enhances solubility and potential enzyme interaction |
| Dimethylpyridine Ring | Provides stability and influences pharmacokinetics |
| Benzodioxin Moiety | May interact with specific biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzenesulfonyl group can modulate the activity of enzymes or receptors, while the pyridine ring and benzodioxin moiety may facilitate interactions with various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites.
- Antioxidant Activity : The structure may confer antioxidant properties, protecting cells from oxidative stress.
Biological Evaluation
Recent studies have assessed the biological activity of similar compounds, focusing on their inhibition of alkaline phosphatase (AP) and ecto-nucleotide triphosphate diphosphohydrolase (e5-NT). These studies indicate that compounds with similar structures can exhibit significant inhibitory effects on these enzymes.
Case Study Findings:
- Study A : Screening against human recombinant alkaline phosphatase showed varying degrees of inhibition among tested compounds, suggesting potential therapeutic applications in conditions where AP is implicated .
- Study B : Compounds structurally related to our target were tested for their ability to inhibit e5-NT, with results indicating that certain modifications could enhance inhibitory potency.
Comparative Analysis
A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound may lead to distinct biological activities.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Compound A | Sulfonamide derivative | Moderate AP inhibition |
| Compound B | Benzodioxole substitution | High e5-NT inhibition |
| Target Compound | Unique sulfonyl-pyridine structure | Potential dual inhibition |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves sequential coupling of the benzenesulfonyl-dihydropyridinone core with the benzodioxin-acetamide moiety. Key steps include:
- Sulfonylation : Reacting 4,6-dimethyl-2-oxo-1,2-dihydropyridine with benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Acetamide Formation : Coupling the sulfonylated intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Monitoring : Thin-layer chromatography (TLC) with UV detection and HPLC for purity assessment are standard .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor decomposition via LC-MS over 72 hours to identify labile functional groups (e.g., sulfonyl or acetamide bonds) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Compare with computational predictions (e.g., DFT calculations) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the benzodioxin (δ 4.2–4.4 ppm for OCH2CH2O) and dihydropyridinone (δ 6.2–6.8 ppm for aromatic protons) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C25H24N2O5S) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound’s synthesis?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Tools like Gaussian or ORCA are recommended .
- Condition Optimization : Apply machine learning (ML) to historical reaction data (solvent, temperature, catalyst) to predict optimal yields. For example, DMF is preferred for sulfonylation due to its polar aprotic nature .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsomal assays) and plasma protein binding to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation of the benzodioxin ring may reduce in vivo efficacy .
Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition potential?
- Methodology :
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. Include positive controls (e.g., leupeptin) and validate via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina. Prioritize residues within 4Å of the benzenesulfonyl group for mutagenesis studies .
Q. What experimental frameworks address discrepancies in synthetic yields reported across studies?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2^k) to isolate critical variables (e.g., reaction time, solvent purity). For example, a 3-factor DoE revealed that >95% purity of the dihydropyridinone precursor is essential for >70% yield .
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability. Outliers may indicate unaccounted parameters (e.g., moisture sensitivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
